![molecular formula C7H7N5 B13514252 Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)
Pyrido[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
Pyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound is part of the pyridopyrimidine family, which is known for its presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrido[2,3-d]pyrimidine-2,4-diamine can be synthesized through several methods. One common approach involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines, followed by cyclization reactions . Another method utilizes a one-pot synthesis involving dicationic molten salts as catalysts, which offers high yields and environmentally friendly conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of green solvents and recyclable catalysts is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Condensation Reactions
Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes condensation with aldehydes, amines, and carbonyl compounds to form substituted derivatives:
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With 4-methylbenzylamine : Condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine and 4-methylbenzylamine in acetic acid with Raney Nickel yields 6-(4-methylbenzyl)this compound .
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With α,β-unsaturated ketones : Reacts with α,β-unsaturated ketones (e.g., chalcones) in DMF to form pyrido[2,3-d]pyrimidine derivatives via Michael addition and cyclization .
Reaction Partner | Conditions | Product | Yield | Reference |
---|---|---|---|---|
4-Methylbenzylamine | Acetic acid, Raney Ni | 6-(4-Methylbenzyl) derivative | 65–75% | |
α,β-Unsaturated ketones | DMF, reflux | Substituted pyridopyrimidines | 50–80% |
Oxidation and Reduction
The diamine core is redox-active, enabling transformations:
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Oxidation : Treatment with oxidizing agents (e.g., H₂O₂) converts the diamine to pyrido[2,3-d]pyrimidine-2,4-dione .
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Hydrogenation : Catalytic hydrogenation (5% Pd/C) reduces nitro groups to amines, as seen in the synthesis of ethyl-acetyl-(2,5-dimethoxyphenyl)propionate intermediates .
Functionalization via Alkylation and Acylation
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Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) in basic media to form 1,3-disubstituted derivatives .
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Acylation : Acetic anhydride reacts with the amino group to yield 6-(methoxyamino)-2,4-dioxo-5-substituted derivatives .
Cyclization Reactions
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With formamide : Reflux with formamide leads to pyrano[2,3-d]pyrimidine-2,4-dione via cyclocondensation .
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With carbon disulfide : Forms pyranodipyrimidine derivatives under similar conditions .
Nucleophilic Substitution
The bromomethyl group at position 6 in derivatives like 6-(bromomethyl)-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine participates in nucleophilic substitutions with amines, thiols, or alcohols to generate analogs for kinase inhibition studies.
Diazotization and Coupling
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Diazotization : Treatment with NaNO₂/HCl generates diazonium salts, which couple with aromatic amines or phenols to form azo-linked derivatives .
Microwave-Assisted Reactions
Microwave irradiation accelerates reactions such as:
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Cyclization with arylidene oxazolones : Forms pyrido[2,3-d]pyrimidine-4,7-diones in glacial acetic acid .
Key Mechanistic Insights
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Electrophilic substitution : Dominates at the 5-position of the pyrimidine ring due to electron-donating amino groups .
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Michael addition : Critical for constructing fused rings with acrylates or cyanoacetates .
Biological Relevance of Reaction Products
Scientific Research Applications
Pyrido[2,3-d]pyrimidines are a class of organic compounds that have a wide range of applications, especially in medicinal chemistry, due to their diverse biological activities . These compounds, which feature a pyrimidine ring fused to a pyridine ring, are explored for their potential in treating various diseases .
Biological Activities and Applications
Pyrido[2,3-d]pyrimidines exhibit a broad spectrum of biological activities, making them valuable in various therapeutic applications :
- Anticancer Agents Pyrido[2,3-d]pyrimidines and their derivatives have demonstrated antitumor and antiproliferative properties . For instance, 2,4-diaminopyrido[2,3-d]pyrimidine shows promise as an anticancer drug with antiangiogenic and proapoptotic effects . These compounds can induce cell cycle arrest and promote caspase-3 activation, leading to DNA fragmentation and cancer cell death . Certain derivatives have shown remarkable activity against prostate and lung cancer cells .
- Antimicrobial Agents These compounds also possess antimicrobial properties . They have been studied for their effectiveness against bacteria and other microorganisms .
- Enzyme Inhibitors Pyrido[2,3-d]pyrimidines can act as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR), which is an important target in parasitic diseases . They have also been identified as tyrosine kinase inhibitors and cyclin-dependent kinase (CDK) inhibitors . For example, palbociclib, a CDK4/6 inhibitor, is used in breast cancer treatment .
- Other Activities Additional activities include anti-inflammatory, analgesic, antiviral, antihypertensive, antihistaminic, and antileishmanial properties . Some pyrido[2,3-d]pyrimidines have shown potential as molluscicidal agents and central nervous system depressants .
Structural Diversity and Synthesis
The core structure of pyrido[2,3-d]pyrimidine is a fused bicyclic heterocycle . Researchers have developed various methods for synthesizing pyrido[2,3-d]pyrimidine derivatives, including one-pot synthesis approaches using Knoevenagel-Michal addition pathways . These synthetic methods often involve substituted aromatic aldehydes and other readily available reagents, providing efficient routes to diverse derivatives .
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, targeting various kinases involved in cell signaling pathways . This inhibition disrupts the signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-diamine can be compared with other pyridopyrimidine derivatives:
Pyrido[3,4-d]pyrimidine: Similar in structure but differs in the position of nitrogen atoms, leading to different biological activities.
Pyrido[4,3-d]pyrimidine: Another structural isomer with unique pharmacological properties.
Pyrido[3,2-d]pyrimidine: Known for its distinct therapeutic applications.
The uniqueness of this compound lies in its specific interaction with kinase enzymes, making it a promising candidate for targeted cancer therapy .
Biological Activity
Pyrido[2,3-d]pyrimidine-2,4-diamine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting key research findings, case studies, and a comprehensive overview of its therapeutic potential.
Overview of Biological Activity
Pyrido[2,3-d]pyrimidine derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : These compounds have shown significant inhibitory effects against various cancer cell lines by targeting critical enzymes such as dihydrofolate reductase (DHFR) and several kinases.
- Antimicrobial Effects : Pyrido[2,3-d]pyrimidines have demonstrated antibacterial and antifungal properties.
- CNS Activities : Some derivatives possess central nervous system depressant and anticonvulsant effects.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of DHFR. This enzyme plays a crucial role in the folate metabolism pathway, which is essential for DNA synthesis and repair. By inhibiting DHFR, these compounds can effectively halt the proliferation of cancer cells and other rapidly dividing cells .
Antitumor Activity
A study conducted by Elzahabi et al. demonstrated that substituted pyrido[2,3-d]pyrimidines exhibited potent anticancer activity against various cell lines, including HepG-2 (liver cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The most active compound showed an IC50 value significantly lower than that of doxorubicin, a well-known chemotherapeutic agent .
Inhibition of Kinases
Research has identified that pyrido[2,3-d]pyrimidines act as inhibitors of several kinases critical in cancer signaling pathways. For instance:
- EGFR Kinase Inhibition : Compounds were evaluated for their ability to inhibit EGFR L858R/T790M kinase activity. The results indicated substantial inhibition at low concentrations .
- Cyclin-dependent Kinases (CDKs) : Certain derivatives showed promising results as CDK inhibitors, which are vital targets in cancer therapy due to their role in cell cycle regulation .
Case Studies
- Piritrexim : A notable derivative of this compound that has been extensively studied for its anti-parasitic and anti-tumor properties. It inhibits DHFR and has been used in clinical settings for treating various malignancies and psoriasis .
- Synthesis and Evaluation : A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Notably, one derivative exhibited an IC50 value of 0.3 µM against HepG-2 cells, showcasing its potential as a lead compound for further development .
Data Tables
Compound Name | Target Enzyme | IC50 (µM) | Activity |
---|---|---|---|
Piritrexim | DHFR | 0.5 | Antitumor/Antiparasitic |
Compound 3 | EGFR | 0.3 | Anticancer |
Compound 14 | EEF2K | 0.420 | Antitumor |
Properties
Molecular Formula |
C7H7N5 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H7N5/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H,(H4,8,9,10,11,12) |
InChI Key |
LYXZTYXDCZQKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N=C2N=C1)N)N |
Origin of Product |
United States |
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